Cas no 861533-46-2 (BPDC-(OH)2)

BPDC-(OH)₂, auch bekannt als 2,2'-Dihydroxybiphenyl-4,4'-dicarbonsäure, ist ein hochfunktionelles aromatisches Dicarbonsäure-Derivat mit zwei Hydroxylgruppen. Seine besondere Struktur verleiht ihm ausgezeichnete Koordinationseigenschaften, was es zu einem wertvollen Baustein für metallorganische Gerüstverbindungen (MOFs) und andere komplexe Materialien macht. Die Hydroxylgruppen ermöglichen zusätzliche chemische Modifikationen und verbessern die Löslichkeit in polaren Lösungsmitteln. BPDC-(OH)₂ zeichnet sich durch hohe thermische Stabilität und chemische Beständigkeit aus, was es ideal für anspruchsvolle Anwendungen in der Katalyse, Sensorik und Materialwissenschaft macht. Seine Fähigkeit zur Bildung stabiler Netzwerkstrukturen unterstreicht sein Potenzial in der Entwicklung fortschrittlicher funktioneller Materialien.
BPDC-(OH)2 structure
BPDC-(OH)2 structure
Product Name:BPDC-(OH)2
CAS-Nr.:861533-46-2
MF:C14H10O6
MW:274.225604534149
CID:2102309
PubChem ID:18435258
Update Time:2025-06-29

BPDC-(OH)2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • BPDC-(OH)2
    • 3,3′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid (ACI)
    • 4,4′-Bisalicylic acid (1CI)
    • 3,3′-Dihydroxy-4,4′-biphenyldicarboxylic acid
    • 861533-46-2
    • 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid)
    • CS-0111412
    • 3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
    • D80277
    • MFCD24387008
    • YSZC107
    • 4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid
    • 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid
    • SCHEMBL2773864
    • Inchi: 1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20)
    • InChI-Schlüssel: HVMTVUVEDJACFQ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(O)=CC(C2C=C(O)C(C(O)=O)=CC=2)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 274.04773803g/mol
  • Monoisotopenmasse: 274.04773803g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 346
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topologische Polaroberfläche: 115Ų

BPDC-(OH)2 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D267975-25mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
25mg
$ 190.00 2022-06-05
TRC
D267975-50mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
50mg
$ 310.00 2022-06-05
TRC
D267975-100mg
3,\u200b3'-\u200bDihydroxy-\u200b[1,\u200b1'-\u200bbiphenyl]\u200b-\u200b4,\u200b4'-\u200bdicarboxylic acid
861533-46-2
100mg
$ 495.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-200mg
BPDC-(OH)2
861533-46-2 97%
200mg
¥1456.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FZ162-50mg
BPDC-(OH)2
861533-46-2 97%
50mg
¥582.0 2022-09-28
A2B Chem LLC
AX45236-5g
3,​3'-​Dihydroxy-​[1,​1'-​biphenyl]​-​4,​4'-​dicarboxylic acid)
861533-46-2 97%
5g
$449.00 2024-04-19
abcr
AB506108-250mg
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
250mg
€153.40 2025-04-16
abcr
AB506108-1g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
1g
€247.30 2025-04-16
abcr
AB506108-5g
3,3'-Dihydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid; .
861533-46-2
5g
€979.20 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182052-250mg
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
861533-46-2 97%
250mg
¥568.00 2024-07-28

BPDC-(OH)2 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Large-Pore Apertures in a Series of Metal-Organic Frameworks
Deng, Hexiang; et al, Science (Washington, 2012, 336(6084), 1018-1023

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Copper ;  210 - 220 °C
2.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referenz
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, rt → 80 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
2.1 Reagents: Copper ;  3 h, 210 - 220 °C
3.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referenz
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 80 °C
2.1 Catalysts: Copper ;  210 - 220 °C
3.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referenz
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 130 °C
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; rt → 130 °C; 16 h, 130 °C; 130 °C → rt
2.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Benzene ;  0 °C
2.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  6 h, reflux
3.1 rt → 500 °C
Referenz
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referenz
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referenz
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referenz
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  14 h, 90 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate ;  24 h, rt → 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Pore-Engineered Metal-Organic Frameworks with Excellent Adsorption of Water and Fluorocarbon Refrigerant for Cooling Applications
Zheng, Jian ; et al, Journal of the American Chemical Society, 2017, 139(31), 10601-10604

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Novel Ni-IRMOF-74 Postsynthetically Functionalized for H2 Storage Applications
Montes-Andres, Helena; et al, Journal of Physical Chemistry C, 2018, 122(49), 28123-28132

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Copper ;  3 h, 210 - 220 °C
2.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referenz
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
2.1 Reagents: Cesium fluoride Catalysts: Palladium chloride Solvents: 1,4-Dioxane ,  Water ;  90 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ,  Ethyl acetate
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  50 °C
Referenz
Molecular Insight into Fluorocarbon Adsorption in Pore Expanded Metal-Organic Framework Analogs
Zheng, Jian ; et al, Journal of the American Chemical Society, 2020, 142(6), 3002-3012

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 10 min, 0 - 5 °C
1.2 Reagents: Cuprous iodide ;  1 h, < 5 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
3.1 Reagents: Copper ;  3 h, 210 - 220 °C
4.1 Reagents: Pyridinium chloride ;  3 h, 210 - 220 °C; 220 °C → 100 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  100 °C → rt
Referenz
Synthesis and characterization of 3,3'-dihydroxy-1,1'-biphenyl-4,4'-dicarboxylic acid
Zhou, Jun; et al, Nanjing Gongye Daxue Xuebao, 2007, 29(1), 16-18

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Cuprous iodide ;  0 - 5 °C
2.1 80 °C
3.1 Catalysts: Copper ;  210 - 220 °C
4.1 Reagents: Potassium hydroxide ,  Hydrochloric acid Solvents: Methanol ;  65 °C
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  8 h, 127 °C
Referenz
Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties
Liu, Xiaolan; et al, CrystEngComm, 2014, 16(13), 2779-2787

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 rt → 500 °C
Referenz
Thermal stability and degradation of (4-(acrylamido)-2-hydroxybenzoic acid) homopolymer and copolymer of 4-(acrylamido)-2-hydroxybenzoic acid with methyl methacrylate
Diab, M. A.; et al, Synthesis and Reactivity in Inorganic, 2015, 45(9), 1439-1447

BPDC-(OH)2 Raw materials

BPDC-(OH)2 Preparation Products

BPDC-(OH)2 Lieferanten

Amadis Chemical Company Limited
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(CAS:861533-46-2)BPDC-(OH)2
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Amadis Chemical Company Limited
(CAS:861533-46-2)BPDC-(OH)2
A928516
Reinheit:99%
Menge:5g
Preis ($):553.0
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